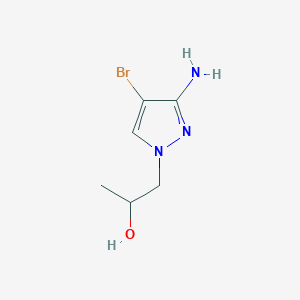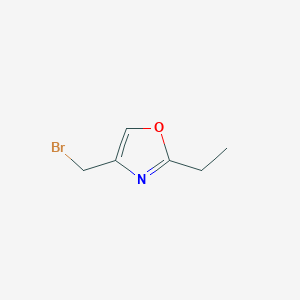
1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino and bromo groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the pyrazole ring provides unique reactivity and functionalization opportunities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated product.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: De-brominated pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromo groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .
類似化合物との比較
1-(3-Amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a chlorine substituent instead of bromine.
1-(3-Amino-4-fluoro-1H-pyrazol-1-yl)propan-2-ol: Contains a fluorine substituent, offering different reactivity and biological properties.
1-(3-Amino-4-iodo-1H-pyrazol-1-yl)propan-2-ol: Features an iodine substituent, which can be used for radiolabeling in imaging studies.
Uniqueness: The bromo substituent in 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable scaffold for drug discovery and development .
特性
分子式 |
C6H10BrN3O |
|---|---|
分子量 |
220.07 g/mol |
IUPAC名 |
1-(3-amino-4-bromopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9) |
InChIキー |
ZPXIPBIZJFMENG-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C(=N1)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)




![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)

